4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
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Overview
Description
The compound “4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one” is a complex organic molecule. It is related to the class of compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular structures of similar compounds have been reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The structures are stabilized by secondary intermolecular interactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The reactivity of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, has been extensively studied for their value as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, highlighting their versatility in organic synthesis (Gomaa & Ali, 2020). The unique reactivity of DCNP facilitates mild reaction conditions for generating various cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, and phenols, indicating the compound's potential in dye synthesis and heterocyclic chemistry.
Pharmacological Applications
Research on pyrazoline heterocycles, including compounds structurally related to the one of interest, has revealed a broad spectrum of biological activities. These activities span anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The diverse pharmacological profiles of these compounds underscore their importance in medicinal chemistry, offering a template for developing new therapeutic agents with potentially lesser side effects (Ganguly & Jacob, 2017). The structural flexibility and functionalization of pyrazoline cores enable the design of molecules with targeted pharmacological activities, suggesting a promising avenue for novel drug discovery.
Environmental Applications
The study and development of novel materials for environmental remediation have also benefited from the synthesis and application of pyrazoline derivatives and related compounds. For instance, the removal of pollutants from aqueous solutions using advanced materials synthesized through modifications of pyrazoline structures indicates the potential of these compounds in addressing environmental challenges (Prasannamedha & Kumar, 2020).
Future Directions
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBNHAVTPKJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224970 |
Source
|
Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
CAS RN |
74051-63-1 |
Source
|
Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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